Aluminum fluoride hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
trifluoroalumane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFDUABTPNTFB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Al](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583428 | |
| Record name | Trifluoroalumane--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.992 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0, 32287-65-3 | |
| Record name | Aluminum fluoride (AlF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroalumane--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32287-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for Aluminum Fluoride Hydrates
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is widely used to produce a variety of inorganic materials, including aluminum fluoride (B91410) hydrates, by promoting the dissolution and recrystallization of starting materials that are poorly soluble under ordinary conditions.
Temperature and Pressure Regimes in Hydrothermal Crystallization
The temperature and pressure within the hydrothermal reactor are critical parameters that govern the phase, crystallinity, and morphology of the resulting aluminum fluoride hydrate (B1144303). By carefully controlling these conditions, specific hydrated phases can be targeted.
Thermodynamic analysis indicates that various forms of alumina (B75360) hydrate, such as boehmite, diaspore, gibbsite, and bayerite, can be formed through hydrothermal reaction crystallization. mdpi.com Experimental studies have shown that at temperatures of 150 °C and 200 °C, boehmite (AlOOH) is a common product. mdpi.com For instance, in a reaction between ammonium (B1175870) aluminum sulfate (B86663) and ammonia (B1221849) water, an unstable intermediate, NH₄Al₃(SO₄)₂(OH)₆, forms initially and transforms into boehmite over time. mdpi.com The higher temperature of 200 °C was found to be more favorable for the formation of the ammonioalunite intermediate and resulted in products with better crystallinity. mdpi.com
In ammonothermal synthesis, which uses supercritical ammonia as the solvent, fluoridoaluminates have been synthesized under even more extreme conditions. Two new modifications of K₂AlF₅ were obtained at temperatures between 753 K and 773 K and pressures ranging from 220 to 224 MPa. mdpi.com These high-pressure, high-temperature environments facilitate the formation of complex fluoride structures. mdpi.com Hydrothermal methods are also employed to create hydrated Group 13 fluoride complexes, where reactions of MF₃·3H₂O (M = Al, Ga, In) with various ligands under hydrothermal conditions yield hydrated adducts. soton.ac.uk
Table 1: Hydrothermal Synthesis Conditions for Aluminum Hydrates and Fluoridoaluminates
| Starting Materials | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Source(s) |
|---|---|---|---|---|---|
| NH₄Al(SO₄)₂·12H₂O + NH₃·H₂O | 150 | Autogenous | 12-24 | Boehmite (AlOOH) | mdpi.com |
| NH₄Al(SO₄)₂·12H₂O + NH₃·H₂O | 200 | Autogenous | 1-12 | NH₄Al₃(SO₄)₂(OH)₆ → Boehmite (AlOOH) | mdpi.com |
| Al, Cr, NH₄F, KNH₂ in NH₃ | 500 | 220 | 24 | K₂AlF₅ (new modification) | mdpi.com |
| AlF₃, Ga, NH₄F, RbNH₂ in NH₃ | 450 | 152 | 72 | Rb₂KAlF₆ | mdpi.com |
Note: This table includes data for closely related aluminum hydrates and fluoridoaluminates to illustrate the range of conditions used in hydrothermal synthesis.
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis offers a rapid and energy-efficient alternative to conventional heating methods. The volumetric heating provided by microwaves leads to faster reaction kinetics and can result in the formation of unique material phases and morphologies.
A specific aluminum fluoride hydrate with cationic vacancies, formulated as Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄, has been successfully synthesized using a microwave hydrothermal process. acs.orgfigshare.com This compound possesses a cubic symmetry derived from the high-temperature α-AlF₃ structure, which is stabilized by water molecules coordinated to Al³⁺ cations. acs.orgfigshare.com The synthesis involves the rapid heating of precursor solutions in a microwave field, leading to the crystallization of the hydrate phase. This method represents the first instance of an aluminum vacancy compound in the chemistry of aluminum-based fluorides. figshare.com
Furthermore, coupling non-aqueous sol-gel methods with microwave-assisted techniques allows for the production of various aluminum fluoride materials by adjusting the treatment temperature. nih.gov
At a low temperature of 90°C, an X-ray amorphous alkoxy fluoride is obtained. nih.gov
At an intermediate temperature of 180°C, a multi-component material with a very high surface area (525 m²/g) is formed. nih.gov
At the highest temperature of 200°C, the metastable β-AlF₃ form is produced, also with a large surface area (125 m²/g). nih.gov
This demonstrates the versatility of microwave-assisted synthesis in tuning the final product's properties, from amorphous to highly crystalline materials with significant surface areas. nih.gov
Precipitation and Crystallization from Aqueous Solutions
Precipitation is a common and scalable method for producing aluminum fluoride hydrates. It involves the formation of a solid product from a solution by altering its chemical or physical conditions, such as pH, temperature, or concentration, to exceed the solubility limit of the desired compound.
Controlled Precipitation from Supersaturated Solutions
The generation of a supersaturated solution is a prerequisite for precipitation and crystallization. In the context of aluminum fluoride hydrates, supersaturation can be achieved by reacting precursors like alumina hydrate and fluosilicic acid. google.com This reaction produces a supersaturated aluminum fluoride solution, often around 9% concentration, from which aluminum fluoride trihydrate (AlF₃·3H₂O) crystals can be recovered. google.com The resulting supersaturated solution is relatively stable, which allows for the separation of byproducts, such as silica (B1680970), before the onset of AlF₃·3H₂O precipitation. mdpi.com
The rate of crystallization and the size of the resulting particles can be controlled by the addition of seed crystals to the supersaturated solution. justia.com One patented method specifies adding AlF₃·3H₂O seed crystals to a supersaturated solution to promote the growth of large particles, which are then separated, dried, and dehydrated. justia.com The degree of supersaturation can also be controlled by physical means, such as water evaporation, which promotes crystal growth over nucleation. uq.edu.au A study found that at 25°C, the nucleation threshold was reached at a pH of 4.3 ± 0.2, which corresponded to a dimensionless relative supersaturation of 23 ± 2. uq.edu.au
Influence of pH and Solution Composition on Precipitation
The pH of the aqueous solution is a dominant factor influencing the precipitation of aluminum fluoride hydrates and their purity. The speciation of aluminum in water is highly pH-dependent; the Al(H₂O)₆³⁺ ion is the predominant species at a pH below 5.5. mdpi.com The precipitation of aluminum hydroxide (B78521) (Al(OH)₃) typically occurs at a pH of 7.7, but this value is shifted in the presence of fluoride ions. mdpi.com
Research has shown that the selective precipitation of an aluminum hydroxyfluoride hydrate product can be achieved in a pH range of 4.5 to 5.5 by neutralizing the solution with sodium hydroxide (NaOH). sci-hub.stresearchgate.net Operating outside this optimal pH range can lead to the co-precipitation of impurities. Higher pH values may cause the formation of hydrolyzed sodium fluoroaluminates. sci-hub.stresearchgate.net
The composition of the solution, particularly the molar ratio of fluoride to aluminum (F:Al), is also critical.
A high F:Al ratio can favor the co-precipitation of cryolite (B1665278) (Na₃AlF₆), especially when NaOH is used for pH adjustment due to the increased sodium concentration. uq.edu.au
A low F:Al ratio can lead to the co-precipitation of gibbsite (Al(OH)₃) because of the excess aluminum in the solution. uq.edu.au An optimal F:Al molar ratio has been identified as 2.0 ± 0.2 to minimize these impurities. uq.edu.au The choice of neutralizing agent also plays a role; using hydrated dolomite (B100054) instead of NaOH has been shown to enhance fluoride removal at a pH of 8, attributed to additional removal mechanisms like adsorption onto layered double hydroxide (LDH) structures. nii.ac.jp
Table 2: Influence of pH and F:Al Ratio on this compound Precipitation
| pH Range | F:Al Molar Ratio | Observation | Source(s) |
|---|---|---|---|
| 4.5 - 5.5 | Not specified | Selective precipitation of aluminum hydroxyfluoride hydrate | sci-hub.stresearchgate.net |
| > 5.5 | Not specified | Co-precipitation of hydrolyzed sodium fluoroaluminates | sci-hub.st |
| Not specified | High | Favors cryolite (Na₃AlF₆) co-precipitation | uq.edu.au |
| Not specified | Low | Favors gibbsite (Al(OH)₃) co-precipitation | uq.edu.au |
| Not specified | 2.0 ± 0.2 | Optimum ratio to minimize impurities | uq.edu.au |
| ≤ 5 | 1.61 (in leachate) | Selective precipitation of aluminum fluoride hydroxy hydrate (AFHH) | nih.gov |
Utilization of Waste Cryolite as a Precursor
Industrial waste, such as waste cryolite from aluminum smelting, serves as a viable secondary source for synthesizing aluminum fluoride hydrates, offering a pathway for fluorine recovery and waste valorization. nih.gov A novel two-step method has been developed to efficiently synthesize aluminum fluoride hydroxy hydrate (AFHH) from this waste material. nih.gov
The process involves:
Leaching: The waste cryolite is leached with an aluminum nitrate (B79036) (Al(NO₃)₃) solution. Optimal conditions for this step were found to be a liquid-to-solid ratio of 20 ml/g, a temperature of 70°C, and a duration of 4 hours. These conditions resulted in high extraction efficiencies for fluorine (85.6%) and lithium (83.6%). nih.gov
Precipitation: The resulting leachate is then subjected to alkalization with NaOH. By controlling the pH to be less than or equal to 5 at a lower temperature, AFHH is selectively precipitated, while other valuable elements like lithium remain in the filtrate for potential future recovery. nih.gov
This method not only recycles fluorine from a hazardous waste stream but also produces a valuable chemical product, demonstrating a circular economy approach in the aluminum industry. nih.gov
Ionothermal Synthesis in Ionic Liquids
Ionothermal synthesis is a method that utilizes ionic liquids (ILs) as both the solvent and, in some cases, a template or reactant. rsc.orgresearchgate.net This technique offers a unique reaction environment compared to traditional hydrothermal methods due to the distinct properties of ILs, such as their low vapor pressure, high thermal stability, and tunable nature. researchgate.netscispace.com
In the context of aluminum fluoride hydrates, ionothermal synthesis has been successfully employed to create specific, and previously elusive, crystalline forms. A notable achievement is the synthesis of aluminum fluoride hexahydrate (AlF₃·6H₂O). researchgate.net This was accomplished through the reaction of aluminum isopropoxide in the ionic liquid n-hexyl-pyridinium tetrafluoroborate (B81430). In this process, the ionic liquid serves a dual function: it acts as the fluoride source and as the reaction medium. researchgate.net The use of an ionic liquid is critical as it controls the water activity within the reaction system, which is a key parameter in isolating the hexahydrate form. researchgate.net
The synthesis of nanomaterials, such as europium(III) fluoride nanoparticles, has also been demonstrated using ionic liquids. acs.org Microwave-assisted methods in tetrafluoroborate ionic liquids can yield oxygen-free, hexagonal EuF₃ nanoparticles. acs.org This highlights the role of ILs as not only solvents and fluoride sources but also as absorbers of microwave radiation, facilitating rapid and controlled nanoparticle formation. scispace.com
Thermal Decomposition and Hydrolysis of Precursors
The controlled thermal decomposition of specific precursor compounds is a common and effective route for synthesizing aluminum fluoride and its hydrates. This method relies on carefully managing temperature to induce specific chemical transformations.
Anhydrous aluminum fluoride (AlF₃) can be effectively produced through the thermal decomposition of ammonium hexafluoroaluminate ((NH₄)₃AlF₆). wikipedia.orgysxbcn.comqsstudy.com This process involves a multi-step decomposition reaction. Studies using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) have elucidated the specific stages of this transformation. ysxbcn.comresearchgate.net
The decomposition proceeds through three main steps, with the formation of distinct intermediate solid products. ysxbcn.comresearchgate.net The initial decomposition of (NH₄)₃AlF₆ yields NH₄AlF₄. The final product of the decomposition is high-purity AlF₃. ysxbcn.comresearchgate.net Research has shown that heating (NH₄)₃AlF₆ at 400 °C for 3 hours is sufficient to obtain pure AlF₃. ysxbcn.comresearchgate.net
The table below summarizes the key reaction stages and corresponding temperatures as identified in thermal analysis studies.
| Decomposition Step | Solid Product | Reaction Temperature (°C) |
| 1 | NH₄AlF₄ | 194.9 |
| 2 | AlF₃(NH₄F)₀.₆₉ | 222.5 |
| 3 | AlF₃ | 258.4 |
| Data sourced from thermal analysis studies. ysxbcn.comresearchgate.net |
Thermodynamic data, including enthalpy and entropy changes for each decomposition reaction, have been calculated to provide a deeper understanding of the process. ysxbcn.com
The control of water activity is a critical factor in the synthesis of specific aluminum fluoride hydrates. Different hydrates, such as the monohydrate, trihydrate, hexahydrate, and nonahydrate, exist, and their formation is highly dependent on the water content in the reaction environment. wikipedia.orgqsstudy.com
The ionothermal synthesis of AlF₃·6H₂O provides a clear example of this principle. researchgate.net In this method, the ionic liquid medium precisely controls the availability of water, allowing for the crystallization of the hexahydrate, a form that was previously difficult to isolate. The ionic liquid effectively manages the hydration sphere of the aluminum cation, leading to the formation of the [Al(H₂O)₆]³⁺ complex, which then crystallizes with fluoride anions. researchgate.net
Furthermore, in the synthesis of an this compound with cationic vacancies (Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄), the presence of water molecules stabilized as ligands around Al³⁺ cations is fundamental to the creation of the unique cubic structure. acs.org The control of water content during synthesis and subsequent thermal treatment is essential to maintaining the structural integrity and the resulting acidic properties of the material. acs.org When preparing AlF₃ from hydrates, care must be taken to avoid the formation of alumina, which can occur due to hydrolysis if heated improperly. ysxbcn.com
Reaction Kinetics in this compound Formation
Understanding the reaction kinetics is essential for optimizing the industrial production of aluminum fluoride. Kinetic studies provide insights into reaction rates, mechanisms, and the factors that control the process.
One key industrial process is the reaction of fluosilicic acid with aluminum hydroxide to produce aluminum fluoride. icm.edu.plits.ac.id The kinetics of this heterogeneous liquid-solid reaction have been described using the uncreated-core model. icm.edu.plresearchgate.net This model suggests that the reaction is controlled by a combination of internal diffusion and the interfacial reaction. icm.edu.pl
The process involves several steps:
Diffusion of fluosilicic acid to the surface of the aluminum hydroxide particles. icm.edu.pl
Diffusion through the silica product layer that forms on the particle surface. icm.edu.pl
Reaction at the surface of the unreacted aluminum hydroxide core. icm.edu.pl
Diffusion of the aluminum fluoride product back into the solution. icm.edu.pl
Kinetic analysis of this reaction has determined the apparent reaction order to be n=1, with an apparent activation energy (Ea) of 30.86 kJ/mol. icm.edu.plresearchgate.net
The table below summarizes the kinetic parameters for the formation of aluminum fluoride from fluosilicic acid and aluminum hydroxide.
| Kinetic Parameter | Value | Controlling Model |
| Apparent Reaction Order (n) | 1 | Uncreated-core model |
| Apparent Activation Energy (Ea) | 30.86 kJ/mol | Internal Diffusion & Interfacial Reaction |
| Data sourced from kinetic studies. icm.edu.plresearchgate.net |
The crystallization kinetics of aluminum fluoride trihydrate have also been investigated, providing crucial data on nucleation and crystal growth rates under different conditions, such as pH control and water evaporation. its.ac.iduq.edu.au
Advanced Structural Characterization and Crystallography of Aluminum Fluoride Hydrates
X-ray Diffraction Analysis
X-ray diffraction (XRD) serves as a fundamental tool for the structural analysis of crystalline materials, including the various hydrated forms of aluminum fluoride (B91410).
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction offers the most definitive method for determining the atomic arrangement within a crystal lattice. For instance, the structure of a specific aluminum fluoride hexahydrate (AlF₃·6H₂O) was determined using this technique. researchgate.net This analysis revealed that the compound features hexaaqua aluminum(III) cations, [Al(H₂O)₆]³⁺, and isolated fluoride anions, F⁻. researchgate.net The development of single-crystal X-ray diffraction has been crucial in characterizing the complex coordination environments and atomic arrangements in aluminum oxyfluoride phases as well.
Powder X-ray Diffraction for Phase Identification
Powder X-ray diffraction (PXRD) is an essential technique for identifying the specific crystalline phases present in a sample of aluminum fluoride hydrate (B1144303). ijcce.ac.ir Different hydrates and polymorphs of aluminum fluoride, such as the alpha and beta forms of the trihydrate, can be distinguished based on their unique diffraction patterns. ijcce.ac.ir PXRD is routinely used to confirm the phase purity of synthesized aluminum fluoride hydrates. researchgate.net The technique is sensitive to the presence of different crystalline phases, although it may not detect amorphous or very poorly crystalline materials. xray.cz
A study on the crystallization of aluminum fluoride from aqueous solutions utilized PXRD to identify the resulting crystal structures, confirming the formation of aluminum fluoride trihydrate. ijcce.ac.ir Furthermore, PXRD data can be used in Rietveld refinement to derive detailed structural information, such as in the case of an aluminum fluoride hydrate with cationic vacancies, which was found to have a structure derived from the ReO₃ type. acs.org
Unit-Cell Parameter Determination and Crystal System Assignment
The analysis of diffraction data allows for the precise determination of the unit-cell parameters (the dimensions of the basic repeating unit of the crystal) and the assignment of the crystal system. For example, a newly synthesized aluminum fluoride hexahydrate (AlF₃·6H₂O) was found to crystallize in the cubic crystal system with a lattice parameter a = 893.1(2) pm. researchgate.net Another example is β-AlF₃, which, despite having a pseudo-hexagonal crystal habit, was determined to have an orthorhombic symmetry with unit-cell parameters a = 6.931(3) Å, b = 12.002(6) Å, and c = 7.134(2) Å. researchgate.net The alpha phase of aluminum fluoride trihydrate (α-AlF₃·3H₂O) is also a subject of study using powder diffraction for lattice constant determination. govinfo.gov
Table 1: Crystallographic Data for Select Aluminum Fluoride Hydrates
| Compound | Crystal System | Space Group | Unit-Cell Parameters |
| AlF₃·6H₂O | Cubic | Fm-3m | a = 893.1(2) pm researchgate.net |
| β-AlF₃ | Orthorhombic | Cmcm | a = 6.931(3) Å, b = 12.002(6) Å, c = 7.134(2) Å researchgate.net |
| AlF₂(OH)·xH₂O | Hexagonal | P6₃/m | a = 6.985(3) Å, c = 7.141(4) Å geoscienceworld.orgrruff.info |
This table presents a selection of aluminum fluoride hydrates and their determined crystallographic parameters from X-ray diffraction studies.
Spectroscopic Investigations
Spectroscopic techniques provide complementary information to XRD by probing the local chemical environments and vibrational modes within the crystal structure.
Infrared (IR) Spectroscopy for Hydroxyl and Water Vibrations
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of hydroxyl (OH) groups and water molecules, making it an invaluable tool for characterizing hydrated compounds. The IR spectrum of aluminum fluoride hexahydrate has been used for its characterization. researchgate.net In a study of the mineral fluellite, Al₂(PO₄)F₂(OH)·7H₂O, IR and Raman spectroscopy were used to assign bands to the stretching and bending vibrations of water molecules and hydroxyl ions. psu.edu The positions of the OH stretching bands can provide information about the strength of hydrogen bonding within the crystal lattice. psu.edu For example, in fluellite, bands observed in the IR spectrum were attributed to the stretching vibrations of hydrogen-bonded water molecules. psu.edu Similarly, the hydrogen bonding network in an this compound with cationic vacancies was characterized using FTIR spectroscopy, which detected a specific complex related to shifts in the symmetric and asymmetric OH stretching vibrations. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al, ¹⁹F, ¹H MAS NMR) for Coordination Environments and Vacancies
Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local coordination environments of specific nuclei.
²⁷Al MAS NMR: This technique provides information about the coordination number and geometry of aluminum atoms. For instance, ²⁷Al MAS NMR can distinguish between tetrahedrally (AlT), pentahedrally (AlP), and octahedrally (AlO) coordinated aluminum species. pnnl.gov In a study of an this compound with cationic vacancies, high-field ²⁷Al NMR spectroscopy was used to identify and quantify different aluminum species, including AlF₆ and AlF₆₋ₓ(H₂O)ₓ (where x = 1, 2, 3). acs.org These NMR investigations can reveal the stepwise fluorination of aluminum precursors during synthesis. semanticscholar.org
¹⁹F MAS NMR: This is used to probe the environment of fluorine atoms. In the aforementioned study of the hydrate with cationic vacancies, ¹⁹F NMR provided evidence that the vacancies are surrounded not only by water molecules but also by a small number of fluoride ions. acs.org Different fluorine sites can be identified based on their chemical shifts, which can be correlated with the nature of the neighboring atoms. researchgate.net
¹H MAS NMR: This technique is used to study the hydrogen atoms, primarily in water molecules and hydroxyl groups. In the context of the this compound with cationic vacancies, ¹H NMR spectroscopy was used to characterize the hydrogen bonding network that forms in the vicinity of these vacancies. acs.org
Microscopic and Morphological Characterization
The microscopic and morphological characteristics of aluminum fluoride hydrates are crucial for understanding their crystallization behavior and properties. Techniques such as Scanning Electron Microscopy (SEM) provide detailed insights into the crystal shape, size, and surface topography.
Scanning Electron Microscopy (SEM) is a primary technique for characterizing the crystal morphology and size of aluminum fluoride hydrates. uq.edu.auijcce.ac.ir SEM images reveal the surface topography and shape of the crystals, providing valuable information about their growth patterns. uq.edu.au For instance, SEM has been used to observe the tetragonal shape of aluminum fluoride trihydrate crystals. researchgate.net It allows for the measurement of crystal dimensions, such as length and width, which can be used to determine growth rates in different crystallographic directions. ijcce.ac.irresearchgate.net Studies have shown that aluminum fluoride trihydrate crystals can grow into elongated forms, with their length reaching 8-10 µm while their width is only 1.5-2 µm. ijcce.ac.ir The technique is also effective in identifying the aggregation of crystals, a phenomenon that can occur during the drying process. uq.edu.auresearchgate.net
The synthesis conditions play a significant role in determining the crystal habit of aluminum fluoride hydrates. Crystal habit refers to the characteristic external shape of a crystal. Variations in factors such as temperature, pH, and the presence of seeding crystals can influence the final morphology of the product.
For example, the crystallization of aluminum fluoride trihydrate is a slow process, and its rate increases with both temperature and the amount of seed crystals added. google.com Crystallization temperatures between 65 and 80°C have been found to produce a good yield of product with a suitable particle size. google.com The use of seed crystals with a wide particle size distribution is also preferred. google.com
In the case of aluminum hydroxyfluoride hydrate (AlF₂OH·H₂O), the crystal morphology starts from a flat, cubic-like shape and exhibits faster growth in the vertical direction compared to the horizontal direction. uq.edu.au The pH of the crystallizing solution is a critical parameter, with solutions becoming saturated at a pH of approximately 3.0 ± 0.3 and remaining metastable until a nucleation threshold is reached at a pH of 5.0 ± 0.3. uq.edu.au Water evaporation has been observed to promote crystal growth over nucleation, leading to crystals with a more developed morphology. uq.edu.au
The hydrothermal synthesis method using a trifluoroacetic acid (CF₃COOH) aqueous solution has been employed to produce mixed metal fluoride hydrates of the type M²⁺AlF₅(H₂O)₇ (where M²⁺ = Fe²⁺, Co²⁺, or Ni²⁺). mdpi.com The crystal structures of these compounds were found to exhibit polymorphisms, changing with variations in temperature. mdpi.com This highlights the sensitivity of the final crystal structure to the thermal conditions during synthesis.
Investigation of Cationic Vacancies and Substituted Structures
The crystal structure of aluminum fluoride hydrates can exhibit interesting features such as cationic vacancies and the substitution of fluoride ions with hydroxyl groups. These structural variations have a profound impact on the material's properties.
A notable example of a compound with aluminum vacancies is an this compound synthesized via a microwave hydrothermal process. acs.orgfigshare.com This compound possesses a cubic symmetry derived from the ReO₃ type structure. acs.orgfigshare.com The presence of water molecules acting as ligands around the Al³⁺ cations induces the formation of cationic vacancies. acs.orgfigshare.com Rietveld refinement of the crystal structure led to the chemical formula Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄, where '◻' represents an aluminum vacancy. acs.orgfigshare.com This was the first reported instance of an aluminum vacancy compound within the family of aluminum-based fluorides. acs.orgfigshare.com
Advanced spectroscopic techniques have been instrumental in characterizing these vacancies. High-field ²⁷Al NMR spectroscopy identified and quantified various aluminum environments, including AlF₆ and AlF₆₋ₓ(H₂O)ₓ (where x = 1, 2, 3). acs.orgfigshare.com The data indicated that the vacancies are primarily surrounded by water molecules, with a smaller number of fluoride ions also in the vicinity, a finding supported by ¹⁹F NMR. acs.orgfigshare.com Furthermore, FTIR and ¹H NMR spectroscopy characterized the hydrogen bonding network near the cationic vacancies. acs.orgfigshare.com
The substitution of hydroxyl (OH⁻) groups for fluoride (F⁻) ions is a common phenomenon in hydrated aluminum fluorides, leading to the formation of aluminum hydroxyfluoride hydrates. The extent of this substitution can vary depending on the synthesis conditions.
For instance, a ralstonite-like mineral with the general formula Al₂F₆₋y(OH)y·nH₂O has been synthesized, where the composition can vary. rruff.info The substitution of (OH) for F can be limited, as indicated by electron microprobe analyses. rruff.info Infrared spectroscopy is a key technique to confirm the presence of structural (OH) groups, with characteristic absorption bands observed in the IR spectrum. rruff.info
The thermal stability of these substituted compounds is also of interest. For example, one form of aluminum hydroxyfluoride hydrate (AHF) is stable up to about 570°C at 2 kbar, above which it decomposes. rruff.info The compositional range due to (OH) for F substitution can also change with temperature. rruff.info In some cases, the composition AlF₁.₅(OH)₁.₅·(H₂O)₀.₃₇₅ has been reported for an aluminum hydroxide (B78521) fluoride hydrate. researchgate.net
The speciation of aluminum in aqueous solutions is highly dependent on pH. At a pH below 5.5, Al³⁺ exists as the hexahydrate Al(H₂O)₆³⁺. mdpi.com The presence of fluoride can lead to the formation of various aluminum-fluoride complexes. mdpi.com
Thermal Decomposition and Phase Transformation Research of Aluminum Fluoride Hydrates
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal decomposition of aluminum fluoride (B91410) hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic events.
Studies on aluminum fluoride trihydrate (AlF₃·3H₂O) consistently show a multi-stage decomposition process. lookchem.comtandfonline.com A typical TGA curve for AlF₃·3H₂O reveals distinct mass loss steps corresponding to the removal of water molecules. lookchem.comtandfonline.com The thermal decomposition process is generally recognized to involve at least two primary stages of dehydration followed by hydrolysis at higher temperatures. tandfonline.comtandfonline.comresearchgate.net
One investigation identified a three-stage mass loss process from the TGA curve for AlF₃·3H₂O. lookchem.com
Stage I: Occurring between 108°C and 277°C, this stage shows a mass loss of approximately 32.69%, which aligns well with the theoretical value of 32.61% for the removal of 2.5 water molecules. lookchem.com
Stage II: In the temperature range of 277°C to 550°C, a further mass loss of about 6.96% is observed, corresponding to the loss of the remaining 0.5 molecules of water to form anhydrous aluminum fluoride. lookchem.com
Stage III: Beginning above 380°C, a hydrolytic reaction of the formed AlF₃ with water vapor occurs. lookchem.com
DTA curves complement the TGA data by showing endothermic peaks that correspond to the energy absorbed during the dehydration steps. For example, an endothermic peak at 180°C is associated with the removal of chemically bound water. researchgate.net Another study observed an endothermic peak at 137°C (corresponding to a DTG peak at 141°C) for the removal of chemically bound water and the formation of AlF₃. researchgate.netresearchgate.net
| Decomposition Stage | Temperature Range (°C) | Process | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reference |
|---|---|---|---|---|---|
| Stage I | 108 - 277 | AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O | 32.69 | 32.61 | lookchem.com |
| Stage II | 277 - 550 | AlF₃·0.5H₂O → AlF₃ + 0.5H₂O | 6.96 | 6.52 | lookchem.com |
| Stage III (Hydrolysis) | > 380 | 2AlF₃ + 3H₂O → Al₂O₃ + 6HF | - | - | lookchem.com |
Dehydration Mechanisms and Pathways
The dehydration of aluminum fluoride hydrate (B1144303) is not a simple, single-step event but a complex process involving multiple stages and the formation of intermediate compounds. tandfonline.comrsc.org
AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O lookchem.com
AlF₃·0.5H₂O → AlF₃ + 0.5H₂O lookchem.com
The first reaction, the conversion of the trihydrate to a hemihydrate, occurs at lower temperatures, while the final dehydration to anhydrous AlF₃ requires significantly more thermal energy. lookchem.com This multi-stage pathway is a critical consideration in the industrial production of anhydrous AlF₃, as controlling the heating rate and temperature at each stage can influence the purity of the final product. lookchem.comgoogle.com
During the thermal decomposition of aluminum fluoride trihydrate (AlF₃·3H₂O), the formation of lower hydrates is a key mechanistic step. tandfonline.comrsc.org The most commonly cited intermediate is aluminum fluoride hemihydrate (AlF₃·0.5H₂O). lookchem.comresearchgate.netgoogle.com This semi-hydrate is formed after the initial, rapid loss of 2.5 water molecules from the trihydrate structure. lookchem.com
The existence of this intermediate is well-supported by TGA data, which shows a distinct plateau corresponding to the stable mass of AlF₃·0.5H₂O before further decomposition occurs at higher temperatures. lookchem.com Some processes for producing high-purity anhydrous AlF₃ even involve a deliberate two-stage process where the trihydrate is first converted to the semi-hydrate in one step, followed by a second, higher-temperature calcination to achieve complete dehydration. google.com Besides the hemihydrate, other hydrated forms like the monohydrate (AlF₃·H₂O) are also known, which can be formed under specific conditions, such as during hydrothermal decomposition in aqueous suspension. researchgate.netwikipedia.org
Hydrolysis Reactions During Thermal Treatment
A significant challenge during the thermal dehydration of aluminum fluoride hydrate is the concurrent hydrolysis reaction, which becomes more pronounced at elevated temperatures. researchgate.netgoogle.com The water vapor released during dehydration can react with the newly formed anhydrous aluminum fluoride to produce aluminum oxide (Al₂O₃) and hydrogen fluoride (HF). lookchem.comtandfonline.comgoogle.com
The primary hydrolysis reaction is: 2AlF₃ + 3H₂O(g) → Al₂O₃ + 6HF(g) lookchem.comgoogle.com
This reaction is detrimental to the production of high-purity anhydrous AlF₃ for several reasons. tandfonline.com It reduces the yield of the desired product and introduces alumina (B75360) as an impurity, which can negatively affect the aluminum electrolysis process. tandfonline.comgoogle.com TGA studies show that this hydrolytic reaction typically begins at temperatures above 380°C and can become more intense at higher temperatures. lookchem.comresearchgate.net The formation of aluminum hydroxyfluoride (Al₂F₃(OH)₃) has also been reported as a potential side reaction during dehydration. researchgate.net To mitigate hydrolysis, industrial processes often employ rapid heating or specific reactor designs, like fluidized beds, to quickly remove the water vapor from the reaction environment. google.com
Phase Transitions and Stability Relations
The system involving aluminum fluoride and water exhibits several hydrated phases, each with its own range of thermal stability. researchgate.netwikipedia.org Understanding these phase transitions is crucial for controlling the synthesis and decomposition processes. Known hydrates of aluminum fluoride include the monohydrate (AlF₃·H₂O), trihydrate (AlF₃·3H₂O), hexahydrate (AlF₃·6H₂O), and nonahydrate (AlF₃·9H₂O). wikipedia.org
Upon heating, aluminum fluoride trihydrate (α-AlF₃·3H₂O) undergoes phase transformations. tandfonline.comrsc.org It first loses its water of crystallization to form intermediate hydrates before ultimately converting to an anhydrous form. lookchem.comtandfonline.com For instance, the trihydrate can be converted to porous β-AlF₃ nanorods through moderate thermal treatment at 500°C. rsc.org The anhydrous AlF₃ itself can exist in different polymorphs, such as α-AlF₃ and β-AlF₃, with different crystal structures and stabilities. rruff.infogeoscienceworld.org
The thermal stability of aluminum fluoride hydrates dictates the temperature at which they decompose. Research has provided insights into the stability ranges of these compounds.
Aluminum Fluoride Trihydrate (AlF₃·3H₂O): This is the common starting material. Its decomposition begins at relatively low temperatures, with significant water loss observed starting around 108°C. lookchem.comresearchgate.net It is generally unstable at temperatures above 277°C, by which point it has largely converted to the hemihydrate. lookchem.com
Aluminum Fluoride Hemihydrate (AlF₃·0.5H₂O): This intermediate phase exhibits a window of stability between the decomposition of the trihydrate and its own final dehydration. It is stable within the approximate temperature range of 277°C to 550°C, above which it decomposes to anhydrous AlF₃. lookchem.comresearchgate.net
Aluminum Hydroxy-Fluoride Hydrate (Ralstonite-like phases): Studies on the more complex AlF₃–Al₂O₃–H₂O–HF system show that ralstonite-like phases, with formulas such as Al₂F₆–y(OH)y•nH₂O, have maximum thermal stabilities around 575°C. rruff.info Another phase, AlF₂(OH), is stable to about 625°C. rruff.info These hydroxy-fluoride phases highlight the complex interplay between dehydration and hydrolysis.
| Hydrate Phase | Approximate Thermal Stability Range (°C) | Decomposition Product(s) | Reference |
|---|---|---|---|
| AlF₃·3H₂O | Stable below ~108 | AlF₃·0.5H₂O | lookchem.comresearchgate.net |
| AlF₃·0.5H₂O | ~277 - 550 | Anhydrous AlF₃ | lookchem.comresearchgate.net |
| Al₂F₆–y(OH)y•nH₂O | Up to ~575 | AlF₂(OH) or Corundum | rruff.info |
| AlF₂(OH) | Up to ~625 | AlF₃–x(OH)x + Corundum | rruff.info |
Conversion to Anhydrous Aluminum Fluoride
The production of anhydrous aluminum fluoride (AlF₃) from its hydrated forms is a critical industrial process, primarily for its use in aluminum smelting. The thermal decomposition of aluminum fluoride hydrates, most commonly aluminum fluoride trihydrate (AlF₃·3H₂O), is a multi-stage process designed to remove water of crystallization while minimizing hydrolysis reactions that can lead to the formation of aluminum oxide impurities.
Research has identified distinct stages in the thermal dehydration of AlF₃·3H₂O. The process typically begins with the removal of the majority of water molecules at lower temperatures, followed by the removal of the final water molecule at higher temperatures to yield the anhydrous salt.
A common pathway for the thermal decomposition of aluminum fluoride trihydrate involves a two-step dehydration process. google.com The initial step is the conversion of the trihydrate to the hemihydrate (AlF₃·0.5H₂O). This is followed by a second stage where the hemihydrate is heated further to produce anhydrous aluminum fluoride. google.com
Detailed thermogravimetric (TG) and differential thermogravimetric (DTG) analyses have elucidated the specific temperature ranges for these transformations. The decomposition from AlF₃·3H₂O to AlF₃·0.5H₂O, involving the loss of 2.5 water molecules, occurs between 108°C and 277°C. lookchem.comresearchgate.net The subsequent dehydration to anhydrous AlF₃ takes place in the temperature range of 277°C to 550°C. lookchem.comresearchgate.net In some industrial processes, after the formation of aluminum fluoride hemihydrate, it is calcined at temperatures between 500°C and 600°C to ensure complete removal of water. google.com
It is crucial to control the heating process, as rapid heating can lead to undesirable side reactions. One of the main challenges during the dehydration of this compound is the competing hydrolysis reaction, where the water vapor released can react with aluminum fluoride to form aluminum oxide (Al₂O₃) and hydrogen fluoride (HF). google.com To suppress this hydrolysis, some methods propose mixing the this compound with ammonium (B1175870) acid fluoride; the decomposition of the latter releases hydrogen fluoride, which inhibits the hydrolysis of aluminum fluoride. ysxbcn.com
In-situ X-ray diffraction studies have confirmed the direct transformation of the AlF₃·3H₂O phase to anhydrous rhombohedral AlF₃ at a temperature of 200°C. researchgate.net
| Stage | Starting Compound | Final Compound | Temperature Range (°C) | Water Molecules Lost | Source(s) |
| 1 | AlF₃·3H₂O | AlF₃·0.5H₂O | 108 - 277 | 2.5 | lookchem.comresearchgate.net |
| 2 | AlF₃·0.5H₂O | AlF₃ | 277 - 550 | 0.5 | lookchem.comresearchgate.net |
| Alternate Stage 2 | AlF₃·0.5H₂O | AlF₃ | 500 - 600 | 0.5 | google.com |
Transformation to Aluminum Oxides
During the thermal treatment of aluminum fluoride hydrates, the formation of aluminum oxides can occur, particularly under conditions that favor hydrolysis. This transformation is generally considered an undesirable side reaction when the goal is to produce high-purity anhydrous aluminum fluoride.
2AlF₃ + 3H₂O → Al₂O₃ + 6HF lookchem.com
The extent of this transformation is influenced by factors such as the heating rate, the partial pressure of water vapor, and the type of furnace used. For instance, calcining this compound in a directly heated rotary furnace can result in a final product containing a significant percentage of aluminum oxide, sometimes as high as 8-14%. google.com
The thermal decomposition of more complex hydrates, such as aluminum fluoridehydroxide hydrate (AlF₂.₃(OH)₀.₇(H₂O)), also leads to the formation of aluminum oxides. This process occurs in overlapping steps, starting with dehydration, followed by the formation of X-ray amorphous Al₂O₃ and metastable β-AlF₃, and finally transforming into α-AlF₃ and α-Al₂O₃. researchgate.net
Interestingly, the presence of aluminum fluoride can also influence the phase transformations of alumina itself. The addition of AlF₃ has been shown to lower the transformation temperature of γ-Al₂O₃ and aluminum hydroxide (B78521) (Al(OH)₃) into the stable α-Al₂O₃ phase. researchgate.net In some contexts, such as the synthesis of certain ceramics, this effect can be beneficial.
Furthermore, at very high temperatures, other aluminum-fluorine-oxygen compounds can decompose to aluminum oxide. For example, aluminum fluoride oxide (AlFO) has been observed to dissociate into Al₂O₃ and fluorine gas at temperatures exceeding 600°C.
| Starting Material | Product(s) | Conditions | Source(s) |
| AlF₃ and H₂O | Al₂O₃ and HF | > 380°C | lookchem.comresearchgate.net |
| AlF₂.₃(OH)₀.₇(H₂O) | α-AlF₃ and α-Al₂O₃ | Thermal Decomposition | researchgate.net |
| AlFO | Al₂O₃ and F₂ | > 600°C | |
| AlF₃ hydrate | AlF₃ and Al₂O₃ | Direct-heat calcination | google.com |
Solution Chemistry and Complexation Behavior of Aluminum Fluoride Hydroxyl Systems
Aqueous Speciation of Aluminum-Fluoride Complexes
In aqueous environments, aluminum and fluoride (B91410) ions react to form a series of mononuclear complexes. The distribution of these species is highly dependent on factors such as pH and the molar ratio of fluoride to aluminum ([F]/[Al]). At a pH below 5.5, the aluminum ion exists predominantly as the octahedral hexahydrate, [Al(H₂O)₆]³⁺ mdpi.com. As fluoride is introduced, successive ligand exchange reactions occur, replacing water molecules with fluoride ions.
The primary aluminum-fluoride complexes formed are AlF²⁺, AlF₂⁺, AlF₃⁰, and AlF₄⁻ nih.govnih.gov. Studies have shown that these complexes are the dominant forms in acidic to neutral solutions researchgate.net. For instance, in rainwater, soluble aluminum can be categorized into free aluminum (Al³⁺), fluoride complexes (the sum of AlF²⁺ and AlF₂⁺), and other forms, often organic complexes nih.gov. The relative abundance of each complex is dictated by the fluoride concentration; as the [F]/[Al] ratio increases, complexes with a higher number of fluoride ligands become more prevalent usgs.gov.
Research using techniques like high-performance ion chromatography (HPIC) with UV-VIS detection has enabled the separation and quantification of these different species, confirming the presence of AlF₂⁺, AlF₃⁰, and AlF₄⁻ in solution nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy has also been a valuable tool, revealing that for pH < 8, the coordination sphere of the fluoroaluminate complexes is predominantly octahedral, with species such as [AlF₂(H₂O)₄]⁺, [AlF₃(H₂O)₃]⁰, and [AlF₄(H₂O)₂]⁻ being present mdpi.comncl.ac.uk.
Table 5.1: Predominant Aluminum Species in Aqueous Solution
| Condition | Predominant Aluminum Species |
|---|---|
| pH < 5.5 (no fluoride) | [Al(H₂O)₆]³⁺ mdpi.com |
| pH > 6.2 (no fluoride) | [Al(OH)₄]⁻ mdpi.com |
| Acidic to Neutral pH with Fluoride | AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻ nih.govnih.gov |
Chemical Equilibrium Modeling of Al-F-OH Systems
Understanding the complex interplay between aluminum, fluoride, and hydroxyl ions requires the use of chemical equilibrium models. These models are built upon the thermodynamic stability constants of the various species present in the solution usgs.gov. The models calculate the distribution of species by considering all relevant equilibria simultaneously, including the hydrolysis of aluminum and the formation of aluminum-fluoride complexes nih.govdiva-portal.org.
The formation of aluminum-fluoride complexes can be described by a series of stepwise reactions. The equilibrium constants (log K) for these reactions at 25°C have been determined experimentally nih.gov.
Table 5.2: Stepwise Formation Constants of Aluminum-Fluoride Complexes at 25°C
| Reaction | log K |
|---|---|
| Al³⁺ + F⁻ ⇌ AlF²⁺ | 6.69 ± 0.02 nih.gov |
| AlF²⁺ + F⁻ ⇌ AlF₂⁺ | 5.35 ± 0.03 nih.gov |
| AlF₂⁺ + F⁻ ⇌ AlF₃⁰ | 3.68 ± 0.01 nih.gov |
In addition to fluoride complexation, aluminum hydrolysis reactions are critical components of the equilibrium model, especially as pH increases. Key hydrolysis reactions include the formation of [Al(OH)]²⁺, [Al(OH)₂]⁺, and the dimeric species [Al₂(OH)₂]⁴⁺. The negative logarithm of the equilibrium constant for the formation of the aluminum hydroxy dimer has been estimated to be 6.95 ± 0.05 at zero ionic strength cdnsciencepub.com.
These equilibrium models are essential tools for predicting the speciation of aluminum in natural waters and industrial process solutions, which in turn governs its transport, bioavailability, and reactivity nih.gov. For instance, modeling can predict the conditions under which aluminum precipitation will occur or the dominant form of soluble aluminum under specific pH and ligand concentrations usgs.gov.
Interactions with Water and Hydrophilic Surface Formation
The interaction between aluminum fluoride and water extends to the solid phase, where the formation of highly hydrophilic surfaces is a notable characteristic. Treatment of aluminum and alumina (B75360) surfaces with fluorine-containing compounds, such as xenon difluoride (XeF₂), results in the formation of AlF₃ and oxyfluoride (AlOₓFᵧ) surface layers researchgate.netacs.org. These fluorinated surfaces exhibit a strong affinity for water, with contact angles as low as 5-10° researchgate.netacs.org.
The hydrophilicity is attributed to the formation of strongly bound water molecules and related surface species through interactions with the AlFₓ surface researchgate.net. Infrared absorption and X-ray photoelectron spectroscopy have been used to identify these surface layers and the associated water species researchgate.netacs.org. First-principles simulations provide further insight, suggesting that fluorine is strongly bound to the aluminum, which helps in preventing further oxidation of the underlying aluminum researchgate.netacs.org. The simulations also help in assigning the infrared bands associated with AlFₓ···H₂O interactions researchgate.net.
Theoretical studies examining the interaction of a single AlF₃ molecule with a small number of water molecules (n=1-6) suggest the possible formation of hydronium ions (H₃O⁺) and an AlF₃OH⁻ fragment nih.gov. While isomers containing these ions are slightly less stable than the hydrated AlF₃ structures, their small energy difference indicates that hydronium cations could form in such systems, even at room temperature nih.gov. This highlights the complex and reactive nature of the aluminum fluoride-water interface.
Solubility and Precipitation Equilibria of Hydroxyfluoride Hydrates
In Al-F-OH systems, the formation of solid phases, specifically aluminum hydroxyfluoride hydrates (AHF), is governed by solubility and precipitation equilibria. These compounds have the general formula AlFₓ(OH)₃₋ₓ·nH₂O. Their precipitation is a key process for recovering fluoride from industrial waste streams, such as spent pot-lining from aluminum smelting uq.edu.auusq.edu.au.
The primary factor controlling the precipitation of AHF is pH, with temperature serving as a secondary control parameter uq.edu.auusq.edu.au. For achieving a high-purity AHF product, precipitation is typically carried out at a low pH, in the range of 4-5, to avoid the competitive co-precipitation of other minerals uq.edu.auusq.edu.au. Higher temperatures, between 50-70°C, are generally favorable for precipitation due to the solubility behavior of AHF uq.edu.auusq.edu.au.
Solubility experiments have provided detailed information on the stoichiometry and solubility product of a specific AHF. Research suggests that a common precipitate has the molecular formula AlF₂OH·H₂O uq.edu.auusq.edu.au. The dissolution equilibrium for this compound is:
AlF₂(OH) (s) ⇆ Al³⁺ (aq) + 2F⁻ (aq) + OH⁻ (aq)
The solubility product constant (Kₛₚ) for this reaction has been determined, with a pKₛₚ (where pKₛₚ = -log Kₛₚ) value at 25°C.
Table 5.3: Thermodynamic Data for AlF₂OH·H₂O Dissolution at 25°C
| Parameter | Value |
|---|---|
| pKₛₚ | 24.52 ± 0.05 uq.edu.auusq.edu.au |
The negative heat of reaction indicates that the dissolution process is exothermic, which is consistent with the observation that higher temperatures favor precipitation (i.e., lower solubility). The competitive co-precipitation of other species, such as sodium fluoroaluminates, can be a challenge, particularly at high fluoride-to-aluminum ratios when sodium hydroxide (B78521) is used for pH adjustment uq.edu.auusq.edu.au.
Crystallization Kinetics and Crystal Growth Dynamics of Aluminum Fluoride Hydrates
Nucleation Processes and Induction Periods
The initial stage of crystallization, nucleation, involves the formation of stable crystalline entities from a supersaturated solution. In the case of aluminum fluoride (B91410) hydrates, this process is often characterized by a noticeable induction period, a delay before the onset of crystallization. researchgate.net
Research has shown that the nucleation process can be detected by observing a "concentration valley" at the beginning of the crystallization process. ijcce.ac.irijcce.ac.ir This phenomenon, characterized by a sharp initial decrease in the concentration of soluble aluminum fluoride followed by a rapid increase, signifies the formation of nuclei. ijcce.ac.ir The duration and depth of this concentration valley are influenced by the initial concentration of the aluminum fluoride solution but appear to be largely independent of the crystallization temperature. ijcce.ac.ir
Studies on aluminum hydroxyfluoride hydrate (B1144303) (AlF₂OH·H₂O), a related compound, have provided further insights into the factors governing nucleation. The metastable zone width (MSZW), the region of supersaturation where spontaneous nucleation is unlikely, has been found to be narrow and primarily dependent on pH. uq.edu.auresearchgate.net For instance, at 25°C, solutions become saturated at a pH of approximately 3.0 ± 0.3 and remain metastable until the nucleation threshold is reached at a pH of about 5.0 ± 0.3. researchgate.net Interestingly, the MSZW tends to narrow at higher temperatures. uq.edu.auresearchgate.net
The method of generating supersaturation also plays a crucial role. Partial neutralization has been observed to favor nucleation over crystal growth, with the nucleation rate showing a first-order dependence on supersaturation. uq.edu.au In contrast, generating supersaturation through water evaporation tends to promote crystal growth over nucleation. uq.edu.au
Crystal Growth Rates and Mechanisms
Following nucleation, the newly formed crystal nuclei grow into larger crystals. The rate and mechanism of this growth are critical determinants of the final crystal size and morphology. For aluminum fluoride trihydrate (AlF₃·3H₂O), the crystal growth process is influenced by factors such as temperature and the degree of supersaturation. itu.edu.tr
Investigations have revealed that the growth of aluminum fluoride crystals can be anisotropic. The linear growth rate in the longitudinal direction has been measured to be approximately 1.0 x 10⁻⁹ m/s, which is about six times greater than the growth rate in the side direction. researchgate.netijcce.ac.irijcce.ac.ir This disparity in growth rates leads to the formation of elongated or needle-like crystals. ijcce.ac.ir The growth process appears to be limited by surface interaction processes rather than by volume diffusion. researchgate.netijcce.ac.ir
The growth mechanism is thought to involve the integration of growth units into kinks on the crystal surface. researchgate.net It has been proposed that the rate-determining step is the integration jump of these units into the crystal lattice. researchgate.net For aluminum hydroxyfluoride hydrate, the crystal morphology is typically hexagonal, originating from a flat, cubic-like shape that exhibits faster growth in the vertical direction compared to the horizontal direction. uq.edu.au
The following table summarizes key findings on the crystal growth rates of aluminum fluoride hydrates under different conditions.
| Compound | Growth Rate | Conditions | Reference |
| Aluminum Fluoride Trihydrate | ~1.0 x 10⁻⁹ m/s (longitudinal) | Aqueous solution | ijcce.ac.ir |
| Aluminum Fluoride Trihydrate | Longitudinal rate ~6x side rate | Onset of crystal growth | ijcce.ac.ir |
| Aluminum Hydroxyfluoride Hydrate | 16 ± 3 µm/hr | Water evaporation method | uq.edu.au |
| Aluminum Hydroxyfluoride Hydrate | 0.040 ± 0.002 µm/hr | Partial neutralization method | uq.edu.au |
Impact of Seed Crystals on Crystallization
The introduction of seed crystals into a supersaturated solution is a common industrial practice to control crystallization. Seeding can significantly reduce the induction period and influence the final crystal size distribution.
In the crystallization of aluminum fluoride trihydrate, the addition of seed crystals has a pronounced effect. For instance, in a 9% aluminum fluoride liquor, agitation with seed crystals for five hours can yield approximately 90% crystallization, whereas in the absence of seeds, the yield is only about 3% under the same conditions. google.com The effectiveness of seeding is dependent on the amount of seed material and the temperature. google.com Higher temperatures generally allow for the use of a smaller seed ratio to achieve comparable crystallization times. google.com
For example, crystallizing a 9% aluminum fluoride solution at 80°C with a seed ratio of 1.0 (by weight) can achieve a target concentration in about 4.5 hours, while the same process at 65°C would take approximately 7.2 hours. google.com Research has also shown that adding fine tri-hydrated aluminum fluoride crystals (2-3 µm) can reduce the crystallization time by half. researchgate.net
The following table illustrates the effect of seed crystals on the crystallization time of a 9% aluminum fluoride liquor.
| Temperature (°C) | Seed Ratio | Crystallization Time (hours) | Reference |
| 80 | 1.0 | 4.5 | google.com |
| 65 | 1.0 | 7.2 | google.com |
| 95 | 1.0 | 5.0 (for ~90% yield) | google.com |
| 95 | 0 | 5.0 (for 3% yield) | google.com |
Polymorphism in Aluminum Fluoride Trihydrate (alpha and beta forms)
Aluminum fluoride trihydrate (AlF₃·3H₂O) is known to exist in at least two polymorphic forms: alpha (α) and beta (β). researchgate.netijcce.ac.ir These polymorphs have the same chemical formula but differ in their crystal structure, which in turn affects their physical properties such as solubility.
The α-form is generally considered to be more soluble in water than the β-form. ijcce.ac.ir It can be produced by treating aluminum with hydrofluoric acid at temperatures below 25°C. researchgate.netijcce.ac.ir The α-form is metastable and can convert gradually and irreversibly to the more stable β-form, particularly in the presence of humidity. ijcce.ac.ir
The β-form is typically obtained by crystallizing an aqueous solution at or near its boiling point, around 100°C. ijcce.ac.ir Industrially, the conversion of the soluble α-form to the less soluble β-form is often induced by heating and agitation to facilitate the precipitation of the desired product. google.com The β-form possesses a tetragonal crystal structure. ijcce.ac.ir
The structural difference between the two forms is significant. The α-form is described as having randomly arranged Al(O,F)₆ octahedra, while the β-form has a more ordered structure characterized by chains of ∞[AlF₂F₂/₂(H₂O)₂] with an additional water molecule located between the chains. mdpi.com
Theoretical and Computational Chemistry Approaches to Aluminum Fluoride Hydrates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for investigating the properties of aluminum fluoride (B91410) complexes in aqueous environments. It offers a balance between computational cost and accuracy, making it suitable for studying the complex interactions within these hydrated systems.
DFT calculations have been instrumental in elucidating the microscopic properties and bonding characteristics of aqueous aluminum-fluoride complexes. nih.govresearchgate.net Studies have shown that as fluoride ions (F⁻) progressively replace water molecules in the inner coordination sphere of the aluminum ion, the remaining Al-OH₂ bond lengths increase. nih.govresearchgate.net This elongation signifies a labilizing effect of the fluoride ligand, weakening the bond between the aluminum center and the remaining water molecules. nih.gov
Furthermore, DFT studies have revealed a trans effect, where the Al-OH₂ bond positioned opposite to a fluoride ligand is longer than the other Al-OH₂ bonds in the complex. nih.govresearchgate.net This indicates that the fluoride ion influences the bonding properties of the ligand directly across from it. DFT calculations have also been employed to identify the dominant Al-F complexes in solution under various conditions; for instance, AlF₂⁺ and AlF²⁺ have been identified as the dominant species in the lowest energy configuration in certain leachates. nih.gov The nature of the Al-F bond itself is complex, with shared electrons indicating covalent character. study.com In the aluminum fluoride (AlF₃) molecule, the aluminum atom is thought to undergo sp² hybridization to form three strong sigma (σ) bonds with the fluorine atoms, resulting in a stable trigonal planar geometry. guidechem.com
Table 1: Effect of Fluoride Substitution on Al-OH₂ Bond Lengths in [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺ Complexes Note: This table is illustrative, based on the qualitative findings from DFT studies that Al-OH₂ bond lengths increase with F⁻ substitution. Specific bond lengths would be dependent on the exact computational method and basis set used.
| Complex | Number of F⁻ Ligands (i) | General Observation on Al-OH₂ Bond Lengths |
| [Al(H₂O)₆]³⁺ | 0 | Baseline |
| [Al(H₂O)₅F]²⁺ | 1 | Elongated compared to baseline |
| [Al(H₂O)₄F₂]⁺ | 2 | Further elongation observed |
| [Al(H₂O)₃F₃]⁰ | 3 | Significant elongation observed |
| [Al(H₂O)₂F₄]⁻ | 4 | Most elongated Al-OH₂ bonds |
A significant application of DFT in the study of aluminum fluoride hydrates is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been successfully applied to calculate ¹⁹F and ²⁷Al NMR chemical shifts for various aqueous Al-F complexes. nih.govresearchgate.net
These theoretical calculations have shown good consistency with available experimental data. nih.govresearchgate.net This agreement between predicted and measured values is crucial for the accurate assignment of resonance signals in complex experimental spectra, helping to identify the specific aluminum fluoride species present in a sample. nih.gov The accuracy of these predictions depends on several factors, including the level of theory, the basis set chosen, and the inclusion of solvent effects. nih.govrsc.org For instance, DFT calculations have been used to reproduce the ¹⁹F NMR shifts of nickel-bonded fluorine in certain complexes with excellent agreement to experimental data, often within a few parts per million (ppm). nih.gov
DFT calculations provide a framework for modeling the dynamics of ligand exchange, which is fundamental to the reactivity of hydrated ions. For aqueous aluminum fluoride complexes of the form [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺, DFT has been used to model water-exchange reactions. nih.govresearchgate.net These models have shown that the reaction proceeds via a dissociative (D) activated mechanism. nih.govresearchgate.net
A key finding from these computational studies is that the activation energy barriers for water exchange decrease as the number of fluoride ligands increases. nih.govresearchgate.net This theoretical result is in line with experimental observations of increasing water-exchange rate constants (kₑₓ) with greater fluoride substitution. nih.gov This demonstrates that the substitution of water by fluoride ions makes the remaining water ligands more labile. nih.govresearchgate.net Computational studies have also explored the mechanisms for the substitution of an aqua ligand with a fluoride ion, finding that the preferred pathway can change from an interchange associative (Iₐ) to an interchange dissociative (Iₔ) mechanism depending on the other ligands present in the complex. researchgate.net
Table 2: Trend of Activation Energy for Water Exchange with Fluoride Substitution Note: This table illustrates the inverse relationship between the number of fluoride ligands and the activation energy barrier for water exchange as predicted by DFT studies.
| Complex | Number of F⁻ Ligands (i) | Activation Energy Barrier for Water Exchange |
| [Al(H₂O)₅F]²⁺ | 1 | Highest |
| [Al(H₂O)₄F₂]⁺ | 2 | Lower |
| [Al(H₂O)₃F₃]⁰ | 3 | Even Lower |
| [Al(H₂O)₂F₄]⁻ | 4 | Lowest |
Thermodynamic Calculations for Phase Stability
Thermodynamic calculations are essential for determining the relative stability of different phases and predicting phase transitions under various conditions of temperature and pressure. First-principles calculations can determine the equations of state for different crystalline structures, providing data on bulk moduli and their pressure derivatives, which are key indicators of a material's response to compression and its phase stability. osti.gov
For aluminum-containing compounds, DFT and the quasiharmonic approximation have been used to study thermodynamic properties, including the enthalpies and free energies of formation for different potential crystal structures. aps.org These calculations help to identify the most stable phases and understand why certain structures are favored over others. aps.org While experimental studies have investigated the phase relations and thermal stability in systems like AlF₃–Al₂O₃–H₂O–HF to map out stable crystalline assemblages at different temperatures, thermodynamic calculations provide the theoretical underpinning for these observations. rruff.inforesearchgate.net For example, calculations can clarify the decomposition pathways, such as the transformation of AlF₃·3H₂O into anhydrous AlF₃ at elevated temperatures, by comparing the free energies of the reactant and product phases. researchgate.net
Advanced Applications Research of Aluminum Fluoride Hydrates in Materials Science and Catalysis
Catalytic Properties and Acidic Sites Research
The catalytic activity of aluminum fluoride (B91410) is intrinsically linked to the nature and strength of its acidic sites. High-surface-area aluminum fluoride is recognized as an exceptionally strong solid Lewis acid, with its activity playing a crucial role in heterogeneous catalysis. rsc.org
The acidity of aluminum fluoride surfaces is a subject of intensive research. The primary acidic sites are Lewis acids, which are coordinatively unsaturated aluminum centers. mdpi.com The strength of these Lewis acid sites has been investigated using density functional theory (DFT) and by studying the adsorption of probe molecules like ammonia (B1221849) (NH₃) and carbon monoxide (CO). mdpi.comresearchgate.netresearchgate.net Studies have shown that the strong Lewis base NH₃ binds to the β-AlF₃(100) surface with a significant binding energy, demonstrating the material's strong Lewis acidic nature. researchgate.netresearchgate.net
While Lewis acidity is predominant, Brønsted acidity can also be present, particularly when fluoride is supported on alumina (B75360). The addition of fluoride to alumina can increase the number of Brønsted acid sites up to a certain loading, after which it may decrease. researchgate.net The interaction between Lewis and Brønsted acidity is complex; in some systems, a reversible switch between the two types of acidity can be facilitated by changes in the coordination of aluminum atoms. nih.gov
Table 1: Characterization of Acidic Sites on Aluminum Fluoride Surfaces
| Property | Description | Key Findings |
|---|---|---|
| Primary Acidity | Lewis Acidity | Arises from coordinatively unsaturated Al³⁺ sites on the surface. mdpi.com |
| Secondary Acidity | Brønsted Acidity | Can be generated, for example, on fluorinated alumina surfaces. researchgate.net |
| Lewis Site Strength | Strong | Demonstrated by high binding energy of probe molecules like NH₃ (up to 1.9 eV). researchgate.netresearchgate.net |
| Probe Molecules | CO, NH₃ | Used to quantify Lewis acidity through vibrational frequency shifts and adsorption energies. mdpi.com |
| Effect of Fluoride Loading | Variable | On alumina, low fluoride levels can block Lewis sites, while higher levels can increase Brønsted acidity. researchgate.net |
The potent Lewis acidity of aluminum fluoride makes it an effective catalyst in a variety of acid-catalyzed reactions. It is particularly useful in fluorination reactions. google.com High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) are employed in heterogeneous catalysis for reactions involving C–H and C–F bond activation. rsc.org
Specific applications include:
Hydrodefluorination and hydroarylation: Catalyzing the activation of fluoromethanes and reactions with aromatic compounds. rsc.org
Dehydrohalogenation: Used in selective dehydrohalogenation of hydrochlorofluoro-alkanes. rsc.org
Organic Synthesis: Serves as a catalyst in various other organic syntheses. sata-fluxes.comboulingchem.com
Influence on Phase Transformation and Morphology Evolution of Alumina and Mullite
Aluminum fluoride additives have a marked effect on the synthesis and characteristics of important ceramic materials like alumina (Al₂O₃) and mullite (3Al₂O₃·2SiO₂).
The addition of AlF₃ to alumina precursors can significantly lower the temperature required for the phase transformation from metastable phases (like γ-Al₂O₃) to the stable α-Al₂O₃ (corundum) phase. ysxbcn.comresearchgate.net This is attributed to the formation of an intermediate compound, AlOF, which accelerates mass transportation. ysxbcn.com The concentration of AlF₃ and processing conditions, such as hydrothermal temperature, also control the morphology of the resulting α-Al₂O₃ particles, allowing for the synthesis of shapes ranging from irregular platelets to flat hexagonal platelets and vermicular structures. ysxbcn.com
Similarly, in the synthesis of mullite from alumina and clay (kaolin), AlF₃ acts as a mineralizer, reducing the mullitization temperature. ansto.gov.au The presence of AlF₃ appears to lower the onset temperature for mullite nucleation. ansto.gov.au Research on the effect of related compounds like aluminum sulphate on kaolin has also shown that such additives can promote the formation of well-developed, high-aspect-ratio mullite whiskers.
Table 2: Effect of AlF₃ on Alumina Phase Transformation
| Precursor | AlF₃ Additive (%) | Transformation Temperature to α-Al₂O₃ | Resulting Morphology |
|---|---|---|---|
| Al(OH)₃ | 2% | 900°C | Varies with hydrothermal temperature (polyhedron to hexagonal platelet to vermicular) ysxbcn.com |
| γ-Al₂O₃ | Not specified | 1100°C | Not specified researchgate.net |
| Alumina Precursor | 2% | 900°C | Average particle size of 8 μm ysxbcn.com |
Role in Fluoroaluminate Glass Production
Aluminum fluoride is a key component in the production of fluoroaluminate glasses. wikipedia.org These are a class of non-silicate optical glasses valued for their broad transparency range, particularly in the infrared region. sbfisica.org.br In these glass systems, AlF₃ acts as a glass former. sbfisica.org.br Together with other fluorides, such as those of zirconium and barium, it forms stable glass compositions. wikipedia.orgsbfisica.org.br The incorporation of AlF₃ can increase the glass-forming ability of certain fluoride systems. sbfisica.org.br These glasses are critical for applications requiring infrared transmission, such as in optical fibers and sensing technologies. boulingchem.comsbfisica.org.br
Use in Optical Thin Films
Aluminum fluoride is widely used as a low-refractive-index material for optical thin films. wikipedia.org Its properties make it particularly suitable for coatings in the ultraviolet (UV) spectrum due to a large optical bandgap and transparency at far-UV wavelengths. wikipedia.orgaip.org
AlF₃ thin films are deposited using techniques like physical vapor deposition (PVD), evaporation, and atomic layer deposition (ALD). wikipedia.orgbayvillechemical.netumd.edu These films are used in a variety of optical applications:
Anti-Reflection (AR) Coatings: To enhance the efficiency of lenses and other optical components by minimizing reflection. aip.orgbayvillechemical.net
Dielectric Mirrors: As a component in multilayer mirror stacks. aip.org
Protective Coatings: To protect sensitive optical surfaces, such as aluminum mirrors. aip.orgumd.edu
The optical properties of AlF₃ thin films, such as their refractive index, are critical for these applications and depend on the deposition method and conditions.
Table 3: Optical Properties of Aluminum Fluoride Thin Films
| Property | Value / Range | Application Relevance |
|---|---|---|
| Transparency Range | 150 nm – 10 µm | Broad applicability from UV to IR spectra. bayvillechemical.net |
| Refractive Index (at 550 nm) | ~1.36 | Low index is ideal for anti-reflection coatings. bayvillechemical.net |
| Refractive Index (at 220 nm) | ~1.39 – 1.41 | Useful for UV applications. bayvillechemical.net |
| Deposition Methods | PVD, Evaporation, ALD | Enables creation of highly conformal and uniform films. wikipedia.orgumd.edu |
| Absorption Edge | ~150 nm | Indicates excellent transparency in the deep UV. bayvillechemical.net |
Environmental Research and Sustainable Utilization of Fluorine Resources Via Aluminum Fluoride Hydrates
Fluorine Recovery from Industrial Waste Streams (e.g., Waste Cryolite)
Industrial processes, particularly aluminum smelting, generate substantial quantities of fluorine-rich waste materials, such as waste cryolite (B1665278) (Na₃AlF₆) and spent pot lining (SPL). These materials pose environmental risks if not managed properly but also represent a valuable secondary source of fluorine.
Recent research has focused on efficient methods to recover fluorine from these wastes, often through the synthesis of aluminum fluoride (B91410) hydrates. A notable two-step method has been developed for synthesizing aluminum fluoride hydroxy hydrate (B1144303) (AFHH) from waste cryolite. This process involves an initial leaching of the waste material followed by alkalization of the resulting leachate. nih.gov Optimal conditions for the leaching process have been identified to maximize the extraction of fluorine. nih.gov
A study demonstrated high extraction rates for both fluorine and lithium from waste cryolite under specific leaching conditions. nih.gov The findings from this research are summarized in the table below.
| Parameter | Optimal Condition | Extraction Rate |
| F/Al Molar Ratio | 0.3 | Fluorine: 85.6% |
| Liquid-to-Solid Ratio | 20 ml/g | Lithium: 83.6% |
| Temperature | 70°C | |
| Duration | 4 hours | |
| Data from a study on synthesizing aluminum fluoride hydroxy hydrate from waste cryolite. nih.gov |
Another approach involves the treatment of spent pot lining. A process involving calcining the SPL, followed by a leaching step and thermal hydrolysis, has been shown to extract 97% of the fluorine and 47% of the aluminum from the SPL ash. google.com
Conversion of Fluorine-Containing Wastewater
Fluorine-containing wastewater is a common effluent from various industries, including semiconductor manufacturing, metal finishing, and chemical production. The treatment of this wastewater is crucial to prevent environmental contamination. Aluminum fluoride and its hydrates play a role in several treatment methodologies.
One common method is coagulation and precipitation, where aluminum compounds are used to remove fluoride ions from the water. Aluminum fluoride can act as a coagulant, promoting the agglomeration of suspended particles. df-chemicals.com Upon introduction to wastewater, it hydrolyzes to form aluminum hydroxide (B78521) flocs, which entrap impurities, including fluoride ions, and facilitate their removal. df-chemicals.com Studies have shown that using aluminum sulfate (B86663) as a coagulant can achieve a fluoride removal efficiency of up to 83% at a dosage of 30 mg/L.
Another effective method is precipitation using calcium salts, which can be followed by coagulation with aluminum-based agents to meet stringent discharge limits. deswater.com Research on the treatment of aluminum fluoride manufacturing wastewater demonstrated that precipitation with lime at a specific molar ratio could remove over 95% of the fluoride. deswater.com
A novel continuous process utilizing a scrap aluminum-packed column has also been developed for fluoride removal and its recovery as cryolite. This process achieves an impressive 98% fluoride removal efficiency.
The table below compares the efficiency of different methods for removing fluoride from wastewater using aluminum compounds.
| Treatment Method | Reagent/Process | pH | Fluoride Removal Efficiency |
| Coagulation | Aluminum Sulfate | 4 | 57% |
| Coagulation | Polyaluminum Chloride (PAC) | 4 | 50% |
| Precipitation-Neutralization | Calcium Hydroxide (Lime) | 6.5 - 8.5 | >95% |
| Adsorption | Activated Bentonite Clay | 2 - 12 | 80% |
| Continuous Process | Scrap Aluminum-Packed Column | 5 - 5.5 | 98% |
| Comparative data on fluoride removal from industrial wastewater. |
Regeneration of Aluminum Fluoride from Spent Materials
The regeneration of aluminum fluoride from spent materials is a key aspect of a circular economy approach to fluorine resource management. Spent pot lining (SPL) from aluminum smelters is a significant source material for this regeneration. Technologies have been developed to process SPL to recover valuable components, including aluminum fluoride. One such technology results in a regenerated product with a fluorine content ranging from 55 to 59 wt.%. researchgate.net
The process for recovering aluminum and fluoride from SPL typically involves several stages. First, the SPL is calcined to produce an ash with environmentally acceptable levels of cyanide. google.com This ash is then subjected to a leaching process using a solution containing a mineral acid and a corresponding aluminum salt. google.com This step dissolves the aluminum and fluoride values. google.com Finally, the leached liquid undergoes thermal hydrolysis to precipitate an aluminum fluoride product. google.com Research has demonstrated high extraction efficiencies through this method. google.com
| Component | Extraction Efficiency from SPL Ash |
| Fluorine | 97% |
| Sodium | 96% |
| Iron | 69% |
| Aluminum | 47% |
| Extraction efficiencies from spent pot lining ash. google.com |
Another approach involves digesting fluoride-containing wastes, such as spent cell linings, with caustic soda to convert sodium cryolite to sodium fluoride (NaF). google.com The resulting NaF can then be used as a feedstock for the production of aluminum fluoride. google.com Spent catalysts from various industrial processes also present an opportunity for fluoride recovery, as they can adsorb fluoride from aqueous solutions. tandfonline.com
Environmental Implications of Aluminum Fluoride Production and Usage
The production and use of aluminum fluoride have several environmental implications that necessitate careful management. Aluminum smelting, the primary consumer of aluminum fluoride, is a major source of fluoride emissions worldwide. savingiceland.org These emissions can be in gaseous or solid forms. savingiceland.org While modern smelters use scrubbers to capture the majority of fluoride emissions, the spent scrubber materials require proper disposal in landfills to prevent leaching into the soil and groundwater. savingiceland.org
The production of aluminum fluoride itself, particularly through the dry fluorspar process, results in emissions to both air and water. ntnu.no These emissions include sulfur dioxide (SO₂), nitrogen oxides (NOx), carbon dioxide (CO₂), fluoride, and dust. ntnu.no
Table of Specific Emissions from Dry Fluorspar AlF₃ Production (per tonne of AlF₃)
| Pollutant | Air Emissions ( kg/t ) | Water Discharges ( kg/t ) |
| Sulfur Dioxide (SO₂) | 0.07 | 71.7 |
| Nitrogen Oxides (NOx) | 0.39 | - |
| Carbon Dioxide (CO₂) | 410 | - |
| Fluoride | 0.01 | 5.1 |
| Dust | 0.05 | - |
| Mercury (Hg) | 0.00008 | 0.00004 |
| Lead (Pb) | - | 0.16 |
| Sulfuric Acid | - | 15.0 |
| Data on emissions from the dry fluorspar aluminum fluoride production process. ntnu.no |
Furthermore, the aluminum production process is a significant source of potent greenhouse gases, specifically perfluorocarbons (PFCs) such as tetrafluoromethane (CF₄) and hexafluoroethane (B1207929) (C₂F₆). epa.gov These gases are emitted during "anode effects" in the smelting cells and have extremely high global warming potentials (GWPs) and long atmospheric lifetimes. epa.gov
Global Warming Potential and Atmospheric Lifetime of PFCs from Aluminum Production
| Perfluorocarbon | Global Warming Potential (100-year) | Atmospheric Lifetime (years) |
| Tetrafluoromethane (CF₄) | 6,500 | 50,000 |
| Hexafluoroethane (C₂F₆) | 9,200 | 10,000 |
| Data from the U.S. Environmental Protection Agency. epa.gov |
The environmental impact of fluoride emissions includes phytotoxicity (toxicity to plants) and the potential for fluorosis in animals that consume contaminated vegetation. savingiceland.org Therefore, sustainable practices in the production and use of aluminum fluoride, coupled with robust recovery and recycling programs, are essential to mitigate these environmental risks.
Future Research Directions and Emerging Areas in Aluminum Fluoride Hydrate Studies
Exploration of Novel Hydrate (B1144303) Compositions and Polymorphs
While several hydrates of aluminum fluoride (B91410) are known, including the monohydrate, trihydrate, hexahydrate, and nonahydrate, the exploration for new compositions and polymorphic forms remains an active area of research. researchgate.netwikipedia.org The discovery of new hydrates is crucial as the degree of hydration significantly influences the material's properties and potential applications.
Recent research has demonstrated the synthesis of novel mixed metal fluoride hydrates, such as M²+AlF₅(H₂O)₇ (where M²+ can be Fe²⁺, Co²⁺, or Ni²⁺), using hydrothermal methods. researchgate.net These compounds exhibit interesting polymorphisms that are dependent on temperature, which alters the bonding environment and local coordination of the metal octahedra. researchgate.net Another significant discovery is the ionothermal synthesis of the previously "missing" aluminum fluoride hexahydrate (AlF₃·6H₂O), which features hexaaqua aluminum(III) cations and isolated fluoride anions. researchgate.net This method utilizes ionic liquids as both the fluoride source and the solvent, controlling the water activity to access this specific hydrate form. researchgate.net
Furthermore, researchers have synthesized a complex aluminum fluoride hydrate with cationic vacancies, having the formula Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄, via a microwave hydrothermal process. researchgate.net This compound represents the first example of an aluminum vacancy in the chemistry of aluminum-based fluorides and exhibits both strong Lewis and Brønsted acidities, highlighting how structural vacancies and water molecules can impact surface chemistry. researchgate.net
The known hydrated forms of aluminum fluoride are summarized in the table below.
| Hydrate Form | Chemical Formula | Key Characteristics |
| Monohydrate | AlF₃·H₂O | Features edge-connected [AlF₆] octahedra. researchgate.net |
| Trihydrate | AlF₃·3H₂O | Exists in at least two polymorphs (α and β). researchgate.netresearchgate.net |
| Hexahydrate | AlF₃·6H₂O | Features hexaaqua aluminum(III) cations and isolated fluoride anions. researchgate.net |
| Nonahydrate | AlF₃·9H₂O | Forms in the presence of abundant water. researchgate.net |
| Mixed Metal Hydrates | M²+AlF₅(H₂O)₇ | Polymorphism is temperature-dependent. researchgate.net |
| Hydrate with Cationic Vacancies | Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄ | Exhibits strong Lewis and Brønsted acidities. researchgate.net |
Development of Greener and More Efficient Synthesis Routes
Traditional methods for producing aluminum fluoride often involve high temperatures and the use of hazardous reagents like hydrogen fluoride. semanticscholar.org A significant research thrust is therefore focused on developing more environmentally friendly and energy-efficient synthesis pathways.
One promising approach is the utilization of industrial byproducts. For instance, processes are being developed to produce aluminum fluoride from fluosilicic acid, a byproduct of the phosphate (B84403) fertilizer industry, by reacting it with aluminum hydroxide (B78521). nih.gov Another innovative strategy involves the recovery of fluorine from waste cryolite (B1665278), a hazardous material generated during industrial aluminum smelting. ijcce.ac.ir A novel two-step method, guided by chemical equilibrium modeling and density functional theory (DFT) calculations, allows for the efficient synthesis of aluminum fluoride hydroxy hydrate from this waste. ijcce.ac.ir This process not only mitigates an environmental hazard but also creates a valuable chemical product. ijcce.ac.ir
Non-aqueous synthesis routes are also being explored. A two-step sol-gel process, for example, involves the fluorination of aluminum alkoxide with anhydrous HF in an organic solvent. acs.org This method can produce high-surface-area amorphous aluminum fluoride with high Lewis acidity. acs.org Additionally, ionothermal synthesis, as used for AlF₃·6H₂O, represents a lower-temperature route that offers precise control over the final product's structure. researchgate.net Microwave-assisted hydrothermal synthesis has also been shown to be a rapid and efficient method for producing specific hydrate compositions. researchgate.net
These emerging synthesis routes are compared in the table below.
| Synthesis Route | Key Features | Potential Advantages |
| Recovery from Waste Cryolite | Utilizes industrial waste, involves leaching and subsequent alkalization. ijcce.ac.ir | Valorization of hazardous waste, resource efficiency. ijcce.ac.ir |
| Fluosilicic Acid Process | Reacts a common industrial byproduct with aluminum hydroxide. nih.gov | Utilizes readily available, low-cost raw materials. |
| Ionothermal Synthesis | Employs ionic liquids as solvents and reactants at moderate temperatures. researchgate.net | High degree of structural control, access to novel phases. researchgate.net |
| Non-aqueous Sol-Gel | Fluorination of aluminum alkoxides in organic solvents. acs.org | Production of high-surface-area, amorphous materials with high acidity. acs.org |
| Microwave Hydrothermal | Rapid heating using microwave radiation. researchgate.net | Energy efficiency, fast reaction times. |
In-depth Studies of Surface Chemistry and Reactivity
The surface chemistry of this compound is critical to its performance in applications such as catalysis and as an additive in material synthesis. Future research is focused on gaining a more detailed understanding of the surface structure, the nature of active sites, and how the surface interacts with its environment.
Studies have shown that the surface of aluminum fluoride can be highly hydrophilic. The interaction with water, even trace amounts in a vacuum, can lead to the formation of strongly bound water molecules and related surface species. This has significant implications for applications where surface moisture is a concern. The formation of hydroxyfluoride or oxyfluoride species on the surface is a key area of investigation, as this can alter the material's catalytic properties and stability.
Advanced computational methods, such as Density Functional Theory (DFT), are being employed to model the interactions at the molecular level. ijcce.ac.ir For example, DFT calculations have been used to identify the dominant Al-F complexes, such as AlF₂⁺ and AlF²⁺, in solution during synthesis from waste cryolite. ijcce.ac.ir Understanding these solution-phase equilibria is essential for controlling the precipitation of the desired solid-phase product. ijcce.ac.ir Furthermore, research into the fluorination of alumina (B75360) surfaces indicates that the hydration layer and the specific coordination of surface hydroxyl groups can significantly influence the reactivity and the energy released during fluorination reactions.
Advanced In Situ Characterization during Synthesis and Transformation
To fully understand and control the formation and transformation of aluminum fluoride hydrates, researchers are increasingly turning to advanced in situ characterization techniques. These methods allow for real-time monitoring of structural and chemical changes as they occur, providing insights that are not available from conventional ex situ analysis of the final product.
In situ X-ray diffraction (XRD) is a powerful tool for observing phase transformations during thermal treatment. researchgate.net For example, it has been used to study the consecutive changes that occur when aluminum fluoride trihydrate is heated, revealing the temperatures at which dehydration and phase transitions happen. researchgate.net Similarly, in situ XRD has been employed to monitor the fluorination of γ-Al₂O₃, showing the temperature at which the aluminum fluoride phase begins to form.
Spectroscopic techniques are also vital for this area of research. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed information about the local coordination environment of aluminum and fluorine atoms. researchgate.net High-field ²⁷Al NMR has been used to identify and quantify different species, such as AlF₆ and AlF₆₋ₓ(H₂O)ₓ, in hydrates with cationic vacancies. researchgate.net Combining these in situ techniques provides a comprehensive picture of the reaction mechanisms, kinetics, and intermediate phases involved in the synthesis and transformation of aluminum fluoride hydrates.
Integration with Advanced Materials Design and Functionalization
The unique properties of aluminum fluoride hydrates are being leveraged in the design and functionalization of a wide range of advanced materials. Future research will focus on expanding these applications and tailoring the properties of the hydrates for specific functions.
In catalysis, high-surface-area aluminum fluorides, often prepared from hydrated precursors, are known for their strong Lewis acidity, making them effective catalysts in various organic reactions. acs.org The ability to tune the acidic properties by controlling the synthesis and hydration level is a key area of ongoing research. researchgate.net
Aluminum fluoride is also a critical component in the production of fluoroaluminate glasses, which are used in optical fibers and other advanced optical applications due to their transparency in the ultraviolet and infrared regions. Research in this area aims to develop new glass compositions with enhanced optical properties and stability.
Furthermore, aluminum fluoride hydrates are being explored as precursors for the synthesis of nanostructured materials. For example, AlF₃ nanowires have been synthesized through a simple reaction of aluminum with aqueous hydrofluoric acid. nih.gov These nanomaterials could find applications in areas such as functionally modified microprobes for scanning probe microscopy. nih.gov The integration of aluminum fluoride into ceramic compositions is another area of interest, where it can be used to create refractory products or act as a flux.
Q & A
Q. What are the established synthesis methods for aluminum fluoride hydrates (AlF₃·xH₂O), and how do hydration levels influence experimental outcomes?
Aluminum fluoride hydrates are synthesized via several methods:
- Thermal decomposition : Heating ammonium hexafluoroaluminate yields anhydrous AlF₃, which can be hydrated under controlled conditions .
- Direct hydration : Treating alumina (Al₂O₃) or aluminum hydroxide with hydrogen fluoride (HF) at elevated temperatures produces hydrates, with stoichiometry dependent on reaction time and humidity .
- Hexafluorosilicic acid reaction : Reacting Al₂O₃ with H₂SiF₆ generates hydrated AlF₃, often yielding monohydrate (x = 1) or trihydrate (x = 3) forms . Hydration levels significantly impact crystallinity and solubility. For example, trihydrates exhibit distinct polymorphic structures (α- and β-forms), affecting their reactivity in catalytic applications .
Q. How can researchers characterize the structural and thermal stability of aluminum fluoride hydrates?
Methodological approaches include:
- X-ray diffraction (XRD) : To identify hydrate phases (e.g., monohydrate vs. trihydrate) and polymorphic variations .
- Thermogravimetric analysis (TGA) : Quantify water loss at specific temperatures (e.g., trihydrates lose H₂O at 100–200°C) to confirm stoichiometry .
- Infrared spectroscopy (IR) : Detect O–H stretching modes (3200–3600 cm⁻¹) and Al–F vibrations (400–600 cm⁻¹) to distinguish hydration states .
Advanced Research Questions
Q. What experimental strategies address contradictions in adsorption studies involving aluminum fluoride hydrate-based materials?
Discrepancies in adsorption capacity (e.g., COD removal in wastewater) often arise from variations in:
- Surface hydration : Excess surface water in AlF₃·xH₂O can block active sites, reducing adsorption efficiency. Pre-drying samples at 120°C mitigates this .
- Kinetic models : Use pseudo-second-order models (R² > 0.97) over pseudo-first-order to describe chemisorption mechanisms, as AlF₃ hydrates often involve ion exchange or valence interactions .
- Isotherm selection : Langmuir models better fit monolayer adsorption (e.g., maximum capacity = 3.33 g/g for AlF₃·6H₂O), while Freundlich models suit heterogeneous surfaces .
Q. How do hydration dynamics in aluminum fluoride hydrates affect their performance in catalytic or environmental applications?
- Water coordination : In AlF₃·3H₂O, water molecules occupy bridging sites between Al³⁺ ions, altering Lewis acidity. Dehydration at >150°C enhances catalytic activity in fluorination reactions .
- Environmental stability : Hydrates exposed to atmospheric moisture may rehydrate unpredictably. Use inert atmospheres or desiccants during storage to maintain consistent reactivity .
Q. What analytical methods are critical for quantifying fluoride-aluminum interactions in complex matrices (e.g., biological or environmental samples)?
Advanced techniques include:
- Chemometric analysis : Pair visible/near-infrared spectroscopy with multivariate regression to resolve overlapping Al–F absorption bands in aqueous systems .
- Ion-selective electrodes (ISE) : Calibrate with TISAB buffers to mask interfering ions (e.g., Ca²⁺) when measuring free fluoride in AlF₃-containing solutions .
- ICP-MS : Validate total aluminum and fluoride concentrations post-digestion, ensuring detection limits <1 ppb for low-dose toxicology studies .
Methodological Best Practices
Q. How should researchers design studies to isolate the effects of aluminum fluoride hydrates from confounding factors (e.g., dietary calcium or pH variability)?
- Control groups : Include samples with anhydrous AlF₃ and varying hydration levels (e.g., x = 1, 3, 9) to benchmark hydrate-specific effects .
- Dietary covariates : Collect data on calcium and iodine intake in epidemiological studies, as these modulate fluoride bioavailability .
- pH monitoring : Maintain pH 5–7 in adsorption experiments to prevent AlF₃ hydrolysis into Al(OH)₃, which skews kinetic data .
Q. What reporting standards ensure reproducibility in studies involving aluminum fluoride hydrates?
Follow guidelines for:
- Material characterization : Report XRD spectra, TGA curves, and IR peaks in supplementary data .
- Adsorption protocols : Detail contact time (e.g., equilibrium at 60 min for AlF₃·3H₂O), adsorbent mass, and mixing speed .
- Statistical rigor : Specify replicates (n ≥ 3) and statistical tests (e.g., ANOVA for comparing hydrate phases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
